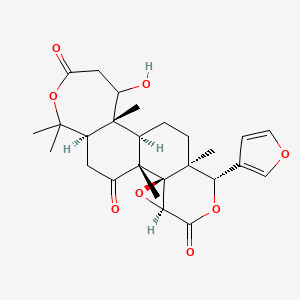

Deacetylnomilin

Descripción

Propiedades

Número CAS |

3264-90-2 |

|---|---|

Fórmula molecular |

C26H32O8 |

Peso molecular |

472.5 g/mol |

Nombre IUPAC |

(1R,2R,4S,7S,8S,11R,12R,13S,18R)-7-(furan-3-yl)-13-hydroxy-1,8,12,17,17-pentamethyl-3,6,16-trioxapentacyclo[9.9.0.02,4.02,8.012,18]icosane-5,15,20-trione |

InChI |

InChI=1S/C26H32O8/c1-22(2)15-10-17(28)25(5)14(24(15,4)16(27)11-18(29)33-22)6-8-23(3)19(13-7-9-31-12-13)32-21(30)20-26(23,25)34-20/h7,9,12,14-16,19-20,27H,6,8,10-11H2,1-5H3/t14-,15+,16+,19+,20-,23+,24-,25+,26-/m1/s1 |

Clave InChI |

HWAJASVMTDEFJN-NEFLTLJKSA-N |

SMILES isomérico |

C[C@@]12CC[C@@H]3[C@@]4([C@@H](CC(=O)[C@]3([C@@]15[C@H](O5)C(=O)O[C@H]2C6=COC=C6)C)C(OC(=O)C[C@@H]4O)(C)C)C |

SMILES canónico |

CC1(C2CC(=O)C3(C(C2(C(CC(=O)O1)O)C)CCC4(C35C(O5)C(=O)OC4C6=COC=C6)C)C)C |

Solubilidad |

not available |

Origen del producto |

United States |

Foundational & Exploratory

Deacetylnomilin: A Technical Guide to its Natural Sources, Biosynthesis, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deacetylnomilin, a prominent limonoid aglycone found in citrus species, has garnered significant attention for its diverse biological activities, including potential anticancer, anti-inflammatory, and neuroprotective properties. This technical guide provides a comprehensive overview of this compound, focusing on its natural distribution, biosynthetic pathway, and putative interactions with cellular signaling cascades. Detailed methodologies for its extraction, purification, and quantification are presented, alongside a critical analysis of the current state of research and future directions for therapeutic development.

Natural Sources of this compound

This compound is predominantly found in plants of the Rutaceae family, particularly within the genus Citrus. Seeds are the most concentrated source of this compound. Quantitative data from various studies are summarized below.

Table 1: Quantitative Content of this compound and Related Limonoids in Various Citrus Species

| Plant Species | Plant Part | Compound | Concentration | Reference |

| Citrus aurantium L. (Sour Orange) | Seeds (late season) | This compound | 4.9 g / 6.9 kg dry weight | [1] |

| Citrus limettioides T. (Persian Lime) | Seeds | This compound | 1.7 mg isolated from an unspecified amount of starting material | [2] |

| Citrus junos Sieb. ex Tanaka (Yuzu) | Seeds | This compound | Present, but not quantified | [3] |

| Poncirus trifoliata | Seeds | This compound | Isolated, but not quantified |

Note: Direct quantitative comparisons are challenging due to variations in extraction methods, analytical techniques, and plant material.

Biosynthesis of this compound

The biosynthesis of this compound is a complex process that begins with the mevalonate (MVA) pathway, leading to the formation of the universal triterpenoid precursor, 2,3-oxidosqualene. The subsequent steps involve a series of cyclizations and oxidative modifications catalyzed by specific enzymes.

The proposed biosynthetic pathway for this compound is as follows:

-

Formation of the Triterpene Scaffold: The MVA pathway produces isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are condensed to form farnesyl pyrophosphate (FPP). Two molecules of FPP are joined to create squalene, which is then epoxidized to 2,3-oxidosqualene.

-

Cyclization: An oxidosqualene cyclase (OSC) enzyme catalyzes the intricate cyclization of 2,3-oxidosqualene to form a tetracyclic triterpene scaffold.

-

Oxidative Modifications: A series of cytochrome P450 monooxygenases (CYPs) hydroxylate and further modify the triterpene backbone.

-

Formation of Deacetylnomilinic Acid: Through several enzymatic steps that are not yet fully elucidated, the modified triterpene is converted to deacetylnomilinic acid, an open A-ring precursor.

-

Lactonization: The final step is the closure of the A-ring to form the lactone characteristic of this compound. This is likely catalyzed by a specific lactone synthase or hydrolase, though the precise enzyme has yet to be definitively identified.

Diagram 1: Proposed Biosynthetic Pathway of this compound

Experimental Protocols

Extraction and Isolation of this compound from Citrus Seeds

This protocol is a synthesis of methodologies described in the literature for the isolation of this compound from sour orange seeds.

Workflow Diagram

Methodology

-

Preparation of Plant Material: Dry citrus seeds at 40-50°C and grind them into a fine powder.

-

Soxhlet Extraction:

-

Defat the seed powder by extraction with n-hexane in a Soxhlet apparatus for 8-16 hours.

-

Subsequently, extract the defatted powder with ethyl acetate for 8-16 hours.[1]

-

-

Concentration: Concentrate the ethyl acetate extract under reduced pressure using a rotary evaporator.

-

Silica Gel Column Chromatography:

-

Prepare a silica gel (60-120 mesh) column packed in a suitable non-polar solvent (e.g., hexane).

-

Dissolve the concentrated extract in a minimal amount of a suitable solvent and load it onto the column.

-

Elute the column with a gradient of increasing polarity, for example, starting with hexane and gradually increasing the proportion of ethyl acetate.

-

Collect fractions of the eluate.[1]

-

-

Fraction Analysis: Monitor the collected fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.

-

Pooling and Crystallization: Combine the fractions rich in this compound and concentrate them. Induce crystallization by slow evaporation or by the addition of a non-solvent.

-

Purification: The purity of the isolated this compound can be further enhanced by recrystallization or by preparative HPLC.

Quantitative Analysis of this compound by HPLC

Methodology

-

Chromatographic System: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile in water (both acidified with 0.1% formic acid is common for limonoid analysis).

-

Example Gradient: Start with a lower concentration of acetonitrile (e.g., 46%) and increase to 100% over 30 minutes.[2]

-

-

Flow Rate: 1.0 - 1.7 mL/min.[2]

-

Quantification: Prepare a standard curve using purified this compound of known concentrations.

Putative Signaling Pathway Interactions

While direct studies on the signaling pathways modulated by isolated this compound are limited, research on related limonoids and citrus extracts suggests potential interactions with key cellular signaling cascades, particularly those involved in inflammation and cell survival.

Hypothesized Signaling Pathway Modulation by this compound

This compound may exert its anti-inflammatory effects by inhibiting the pro-inflammatory NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. It might also influence the Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in cellular stress responses and apoptosis. Furthermore, based on studies with other citrus compounds, this compound could potentially modulate the Akt signaling pathway, a crucial regulator of cell survival and proliferation.

Diagram 2: Hypothesized Signaling Pathway Interactions of this compound

Conclusion and Future Perspectives

This compound stands out as a promising natural product with significant therapeutic potential. While its presence in various citrus species is well-documented, further quantitative studies across a broader range of cultivars and geographical locations are warranted. The elucidation of its complete biosynthetic pathway, particularly the identification of the enzymes responsible for the later, more specific steps, will be crucial for potential metabolic engineering approaches to enhance its production.

The primary area for future research lies in the detailed investigation of its molecular mechanisms of action. Elucidating the direct targets and signaling pathways modulated by this compound will be paramount in translating its observed biological activities into viable therapeutic strategies for a range of human diseases.

References

- 1. LATE-SEASON SOUR ORANGE SEEDS: A MAJOR SOURCE OF this compound | International Society for Horticultural Science [ishs.org]

- 2. researchgate.net [researchgate.net]

- 3. Purification and characterization of limonin D-ring lactone hydrolase from sweet orange (Citrus sinensis (L.) Osbeck) seeds - PubMed [pubmed.ncbi.nlm.nih.gov]

Deacetylnomilin: A Potential Therapeutic Agent for Cancer and Inflammation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Deacetylnomilin, a naturally occurring limonoid found in citrus fruits, is emerging as a compound of significant interest for its potential therapeutic applications. As a member of the tetranortriterpenoid class of phytochemicals, it shares structural similarities with other bioactive limonoids like nomilin and limonin. Preliminary research suggests that this compound possesses anticancer and anti-inflammatory properties, making it a promising candidate for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the current state of knowledge on this compound, focusing on its therapeutic potential, underlying mechanisms of action, and relevant experimental methodologies.

Therapeutic Potential

The therapeutic potential of this compound is primarily attributed to its ability to modulate key cellular processes involved in carcinogenesis and inflammation. The available data, though limited, suggests activity in the following areas:

Anticancer Activity

This compound has been investigated for its potential to inhibit the growth of cancer cells. One of the key mechanisms underlying the anticancer potential of many natural compounds is the induction of phase II detoxifying enzymes, which play a crucial role in eliminating carcinogens.

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases, including cancer. This compound is believed to exert anti-inflammatory effects, potentially through the modulation of key inflammatory signaling pathways. However, specific in vivo studies detailing its anti-inflammatory efficacy and mechanisms are still needed.

Neuroprotective Potential

While direct evidence for this compound is scarce, other related citrus-derived compounds have shown neuroprotective effects. This suggests a potential avenue for future research into this compound's role in neurodegenerative diseases. Further investigation is required to explore its ability to modulate signaling pathways relevant to neuronal survival and inflammation in the central nervous system.

Quantitative Data

Currently, there is a notable lack of publicly available IC50 values for this compound against various cancer cell lines. This represents a significant knowledge gap and a crucial area for future research to quantify its potency as an anticancer agent.

The most substantive quantitative data for this compound's bioactivity comes from in vivo studies on the induction of phase II detoxifying enzymes.

| Tissue | Enzyme | Substrate | Induction (%) |

| Stomach | Glutathione S-transferase (GST) | 1-chloro-2,4-dinitrobenzene (CDNB) | 19 |

| Intestine | Glutathione S-transferase (GST) | 4-nitroquinoline 1-oxide (4NQO) | 73 |

| Liver | NAD(P)H: quinone reductase (QR) | 183 | |

| Intestine | NAD(P)H: quinone reductase (QR) | 22 | |

| Table 1: In vivo induction of phase II detoxifying enzymes by this compound in a mouse model.[1][2] |

Signaling Pathways

While direct experimental evidence for this compound's modulation of specific signaling pathways is still emerging, its structural similarity to other bioactive limonoids and its potential as a histone deacetylase (HDAC) inhibitor suggest that it may influence key pathways such as NF-κB and MAPK, which are central to inflammation and cancer.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response and cell survival. Its aberrant activation is a hallmark of many cancers and inflammatory diseases. Inhibition of the NF-κB pathway is a key target for anti-inflammatory and anticancer drug development.

Figure 1: Overview of the canonical NF-κB signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The MAPK pathway is often dysregulated in cancer, making it a key therapeutic target.

Figure 2: Simplified representation of the MAPK/ERK signaling pathway.

Apoptosis Pathway

Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells. Many anticancer agents exert their effects by inducing apoptosis in cancer cells. The apoptotic cascade involves a series of caspase activations.

Figure 3: Overview of the intrinsic and extrinsic apoptosis pathways.

Experimental Protocols

The following are detailed methodologies for key experiments that can be employed to investigate the therapeutic potential of this compound.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of this compound on cancer cell lines and to determine its IC50 value.

References

Deacetylnomilin: A Comprehensive Technical Guide to its Role in Plant Defense

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deacetylnomilin, a prominent limonoid found in citrus species, is a key secondary metabolite in the plant's defense arsenal against herbivores. This technical guide provides a comprehensive overview of this compound, from its biosynthesis and chemical properties to its role in plant defense, including its antifeedant activities. Detailed experimental protocols for the extraction, purification, and bioassay of this compound are presented, alongside a review of its mode of action and its interplay with plant signaling pathways. This document aims to serve as a foundational resource for researchers in plant science, entomology, and natural product chemistry, as well as for professionals in the development of novel, bio-based pest management solutions.

Introduction

Plants, being sessile organisms, have evolved a sophisticated array of chemical defenses to deter herbivores and pathogens. Among these are a diverse group of secondary metabolites, including terpenoids. This compound is a tetranortriterpenoid, belonging to the limonoid class, predominantly found in plants of the Rutaceae and Meliaceae families.[1] Limonoids are well-documented for their bioactive properties, including insecticidal and antifeedant effects.[2] this compound, alongside other limonoids like limonin and nomilin, contributes to the bitter taste of citrus fruits and plays a significant role in their natural defense mechanisms.[1] Understanding the biosynthesis, mode of action, and the plant's regulatory networks associated with this compound is crucial for leveraging its potential in sustainable agriculture and pest management.

Biosynthesis and Chemical Structure of this compound

This compound is synthesized via the mevalonate pathway, a complex biosynthetic route responsible for the production of a wide range of isoprenoids in plants. The pathway begins with the synthesis of the 30-carbon precursor, 2,3-oxidosqualene, which undergoes a series of cyclization and rearrangement reactions catalyzed by oxidosqualene cyclases to form the triterpene scaffold. Subsequent oxidative modifications, including the loss of four carbon atoms and the formation of a characteristic furan ring, lead to the formation of the various limonoid structures.

The chemical structure of this compound is characterized by a furan ring attached to the D-ring of the triterpenoid nucleus, an epoxide group in the A-ring, and a lactone in the D-ring. Its molecular formula is C₂₆H₃₂O₈.

Role in Plant Defense: Antifeedant Activity

The primary role of this compound in plant defense is its potent antifeedant activity against a range of insect herbivores. This has been particularly documented against the fall armyworm, Spodoptera frugiperda, a significant agricultural pest.[3][4] While specific ED₅₀ (Effective Dose, 50%) or DC₅₀ (Deterrent Concentration, 50%) values for this compound are not extensively reported in publicly available literature, studies have consistently demonstrated its significant feeding deterrent properties in choice and no-choice bioassays.[3][5] The antifeedant effects of this compound and other limonoids are believed to be a key component of the constitutive chemical defense of citrus plants.

Quantitative Data on Limonoid Content

The concentration of this compound and other limonoids can vary significantly between different citrus species and tissues. Seeds are a particularly rich source of these compounds.

| Citrus Variety | Tissue | This compound (mg/100g) | Nomilin (mg/100g) | Limonin (mg/100g) |

| Citrus limettioides (Persian lime) | Seeds | Present | Present | Present |

| Citrus sinensis (Fukuhara) | Seeds | - | 3.88 | 9.77 |

| Citrus paradisi (Grapefruit) | Seeds | - | 2.01 | 0.75 |

| Citrus limon (Lemon) | Seeds | - | 1.53 | 0.14 |

Data compiled from various sources. Presence indicates identification without quantification in the cited study.[1][6]

Mode of Action

The precise molecular mechanism underlying the antifeedant activity of this compound is not fully elucidated. However, evidence suggests that it acts on the insect's gustatory system, specifically the taste receptors located in the sensilla of the mouthparts.[7] Limonoids are perceived as bitter and deterrent, leading to the cessation of feeding.

Electrophysiological studies on related limonoids have shown that they can inhibit the response of sugar-sensitive receptor cells in insects, effectively masking the perception of feeding stimulants.[7] It is hypothesized that this compound binds to specific gustatory receptors, triggering a signaling cascade that results in an aversive behavioral response.[8] Further research is needed to identify the specific protein targets of this compound in the insect's nervous system.

Interaction with Plant Signaling Pathways

Herbivore attack triggers a complex signaling network within the plant, leading to the induction of defense responses. The phytohormone jasmonic acid (JA) and its derivatives, collectively known as jasmonates, are central regulators of these responses.[9] While direct evidence of this compound inducing the JA pathway is limited, it is well-established that herbivory and the application of insect oral secretions lead to the accumulation of JA and the upregulation of JA-responsive genes.[10][11]

It is plausible that the production of this compound is, at least in part, regulated by the JA signaling pathway as part of an induced defense response. Furthermore, the presence of constitutive levels of this compound may act as a first line of defense, with further accumulation induced upon herbivore damage. Transcriptomic analyses of plants treated with this compound would be valuable to elucidate its specific effects on plant gene expression and its role in priming or inducing defense signaling pathways.

Experimental Protocols

Extraction and Purification of this compound from Citrus Seeds

This protocol describes a general method for the extraction and purification of this compound from citrus seeds, adapted from methodologies reported in the literature.[1][12]

Materials:

-

Dried and finely ground citrus seeds

-

Supercritical fluid extractor

-

Carbon dioxide (supercritical grade)

-

Hexane, Methanol, Ethyl Acetate (HPLC grade)

-

Silica gel for column chromatography

-

Thin Layer Chromatography (TLC) plates

-

Preparative High-Performance Liquid Chromatography (HPLC) system with a C18 column

Procedure:

-

Supercritical Fluid Extraction (SFE):

-

Pack the ground citrus seeds into the extraction vessel of the SFE system.

-

Perform the extraction using supercritical CO₂ at approximately 483 bar and 50 °C.[1]

-

Collect the crude extract.

-

-

Liquid-Liquid Partitioning:

-

Dissolve the crude extract in a mixture of hexane, methanol, and water (e.g., 2:1:1 v/v/v).

-

Separate the layers. The non-polar hexane layer will contain lipids and triglycerides, while the more polar methanol/water layer will contain the limonoids.

-

Collect the methanol/water layer and evaporate the solvent under reduced pressure.

-

-

Silica Gel Column Chromatography:

-

Dissolve the dried methanol/water extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.

-

Pack a silica gel column with a non-polar solvent (e.g., hexane).

-

Apply the sample-adsorbed silica gel to the top of the column.

-

Elute the column with a gradient of increasing polarity, for example, from 100% hexane to 100% ethyl acetate.

-

Collect fractions and monitor the separation using TLC, visualizing the spots under UV light or with a suitable staining reagent.

-

Pool the fractions containing this compound.

-

-

Preparative HPLC:

-

Further purify the this compound-containing fractions using preparative HPLC with a C18 column.

-

Use a suitable mobile phase, such as a gradient of acetonitrile and water.

-

Collect the peak corresponding to this compound.

-

Verify the purity and identity of the isolated compound using analytical techniques such as HPLC-MS and NMR.

-

Antifeedant Bioassay (Leaf Disc No-Choice Method)

This protocol is a generalized procedure for a no-choice antifeedant bioassay, based on methods used in studies of limonoid activity against Spodoptera frugiperda.[3][13]

Materials:

-

Third or fourth instar larvae of Spodoptera frugiperda (starved for 2-4 hours prior to the assay).

-

Fresh, tender leaves from a suitable host plant (e.g., maize or castor bean).

-

Purified this compound.

-

Acetone or another suitable solvent.

-

Petri dishes lined with moist filter paper.

-

Leaf disc cutter.

Procedure:

-

Preparation of Test Solutions:

-

Prepare a stock solution of this compound in the chosen solvent.

-

Prepare a series of dilutions to obtain the desired test concentrations (e.g., 10, 50, 100, 250, 500 ppm).

-

Prepare a control solution containing only the solvent.

-

-

Leaf Disc Treatment:

-

Cut leaf discs of a uniform size (e.g., 2 cm diameter).

-

Apply a known volume of each test solution (and the control solution) evenly to the surface of the leaf discs.

-

Allow the solvent to evaporate completely.

-

-

Bioassay Setup:

-

Place one treated leaf disc into each Petri dish.

-

Introduce one starved larva into each Petri dish.

-

Prepare several replicates for each concentration and the control.

-

-

Incubation and Data Collection:

-

Incubate the Petri dishes at a controlled temperature and humidity.

-

After a set period (e.g., 24 or 48 hours), remove the larvae and the remaining leaf material.

-

Measure the area of the leaf disc consumed in both the treatment and control groups. This can be done using a leaf area meter or by scanning the leaf discs and analyzing the images with appropriate software.

-

-

Calculation of Antifeedant Index (AFI):

-

Calculate the AFI using the following formula: AFI (%) = [(C - T) / (C + T)] * 100 Where: C = Consumption in the control group T = Consumption in the treatment group

-

Conclusion and Future Directions

This compound is a significant component of the chemical defense strategy of citrus plants, exhibiting potent antifeedant properties against key agricultural pests. While its general role and biosynthesis are relatively well understood, further research is needed to fully elucidate its molecular mode of action and its precise interactions with plant defense signaling pathways.

Future research should focus on:

-

Quantitative structure-activity relationship (QSAR) studies to identify the key structural features of this compound responsible for its antifeedant activity.

-

Identification of the specific gustatory receptors in insects that bind to this compound.

-

Transcriptomic and proteomic analyses of plants treated with this compound to understand its impact on plant gene expression and defense signaling.

-

Field trials to evaluate the efficacy of this compound-based formulations for pest management in an agricultural setting.

A deeper understanding of this compound will not only provide valuable insights into the complex world of plant-insect interactions but also pave the way for the development of novel, effective, and environmentally benign strategies for crop protection.

References

- 1. scielo.br [scielo.br]

- 2. mdpi.com [mdpi.com]

- 3. Citrus limonoids and their semisynthetic derivatives as antifeedant agents against Spodoptera frugiperda larvae. A structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. "Antifeedant Effects of Citrus Limonoids Differing in A-Ring Structure " by Michael J. Mendel, A. R. Alford et al. [digitalcommons.cedarville.edu]

- 6. Modern Extraction and Purification Techniques for Obtaining High Purity Food-Grade Bioactive Compounds and Value-Added Co-Products from Citrus Wastes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Taste sensilla responses to limonoids, natural insect antifeedants | International Journal of Tropical Insect Science | Cambridge Core [cambridge.org]

- 8. Tastant-receptor interactions: insights from the fruit fly - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Jasmonic Acid Signaling Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Induction of jasmonic acid biosynthetic genes inhibits Arabidopsis growth in response to low boron - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Current procedures for extraction and purification of citrus flavonoids [redalyc.org]

- 13. researchgate.net [researchgate.net]

Spectroscopic and Mechanistic Insights into Deacetylnomilin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data of Deacetylnomilin, a naturally occurring limonoid found in citrus fruits. It includes comprehensive tables of its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, detailed experimental protocols for its isolation and spectroscopic analysis, and visualizations of its biosynthetic pathway and analytical workflow. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Spectroscopic Data of this compound

The structural elucidation of this compound has been accomplished through various spectroscopic techniques, primarily NMR and MS. The following tables summarize the key quantitative data obtained from these analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules. The ¹H and ¹³C NMR data for this compound have been reported in different deuterated solvents.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ) in DMSO-d6 (500 MHz)[1] | Chemical Shift (δ) in CDCl₃ (400 MHz) |

| 1 | 3.64 (t) | 4.08 (d, J=12.4 Hz) |

| 2a | 3.02 (t) | 2.91 (dd, J=16.0, 4.4 Hz) |

| 2b | - | 2.45 (d, J=16.0 Hz) |

| 5 | 2.43 (dd) | 2.38 (dd, J=12.4, 3.2 Hz) |

| 6a | 2.29 (dd) | 2.80 (m) |

| 6b | 2.63 (t) | 2.49 (m) |

| 9 | 2.67 (dd) | 2.21 (dd, J=12.8, 3.2 Hz) |

| 11 | 1.67 (m), 1.40 (m) | 1.80-1.60 (m) |

| 12 | 1.70 – 1.74 (m) | 1.80-1.60 (m) |

| 15 | 3.71 (s) | 3.96 (s) |

| 17 | 5.43 (s) | 5.37 (s) |

| 18 | 1.98 (s) | 1.08 (s) |

| 19 | 1.12 (s) | 1.25 (s) |

| 21 | 7.65 (s) | 7.42 (t, J=1.6 Hz) |

| 22 | 6.50 (s) | 6.35 (t, J=1.6 Hz) |

| 23 | 7.71 (s) | 7.40 (t, J=1.6 Hz) |

| 24 | 1.10 (s) | 1.06 (s) |

| 25 | 1.27 (s) | 1.45 (s) |

| 26 | 1.46 (s) | - |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ) in DMSO-d6 (125 MHz)[1] | Chemical Shift (δ) in CDCl₃ (100 MHz)[1] |

| 1 | 68.4 | 70.68 |

| 2 | 39.0 | 35.15 |

| 3 | 170.2 | 169.00 |

| 4 | 83.9 | 84.3 |

| 5 | 49.4 | 51.0 |

| 6 | 38.8 | 38.8 |

| 7 | 208.6 | 206.6 |

| 8 | 52.2 | 52.8 |

| 9 | 43.7 | 44.3 |

| 10 | 44.5 | 44.0 |

| 11 | 16.9 | 16.6 |

| 12 | 31.2 | 32.2 |

| 13 | 36.9 | 37.4 |

| 14 | 65.8 | 65.4 |

| 15 | 53.0 | 53.3 |

| 16 | 167.2 | 166.6 |

| 17 | 77.6 | 78.0 |

| 18 | 20.9 | 17.1 |

| 19 | 16.0 | 17.1 |

| 20 | 120.1 | 120.11 |

| 21 | 143.4 | 143.2 |

| 22 | 110.0 | 109.6 |

| 23 | 141.5 | 141.0 |

| 24 | 16.0 | 20.6 |

| 25 | 32.9 | 33.4 |

| 26 | 23.1 | 23.3 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of ions, which helps in determining the molecular weight and elemental composition of a compound. The fragmentation patterns observed in tandem mass spectrometry (MS/MS) offer valuable structural information.

Table 3: Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₂₆H₃₂O₈ | [1] |

| Molecular Weight | 472.5 g/mol | |

| Ionization Mode | ESI, APCI | |

| Observed Ions | [M+H]⁺, [M+NH₄]⁺, [M-H]⁻ | |

| Key Fragment Ions (m/z) | 95 (associated with the furan moiety) |

Experimental Protocols

The following sections detail the methodologies for the isolation and spectroscopic analysis of this compound, compiled from various research articles.

Isolation and Purification of this compound

This compound is typically isolated from citrus seeds. A general workflow for its extraction and purification is as follows:

-

Extraction: Dried and ground citrus seeds are subjected to supercritical fluid extraction with CO₂. This is followed by liquid-liquid partitioning of the resulting residue.

-

Fractionation: The crude extract is fractionated using preparative High-Performance Liquid Chromatography (HPLC).

-

Purification: The fractions containing this compound are further purified by repeated HPLC until a pure compound is obtained.

NMR Data Acquisition

The following is a representative protocol for acquiring NMR data for this compound:

-

Sample Preparation: A few milligrams of purified this compound are dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is often used as an internal standard.

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz, 500 MHz, or higher) is used for data acquisition.

-

¹H NMR: One-dimensional proton NMR spectra are acquired using a standard pulse sequence. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range of protons, and appropriate relaxation delays.

-

¹³C NMR: One-dimensional carbon NMR spectra are acquired with proton decoupling.

-

2D NMR: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are performed to aid in the complete assignment of proton and carbon signals.

-

Data Processing: The acquired free induction decays (FIDs) are processed using appropriate software (e.g., MestReNova). This involves Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.

Mass Spectrometry Data Acquisition

A typical protocol for obtaining mass spectrometric data for this compound is outlined below:

-

Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: The analysis is performed on a mass spectrometer, often coupled with a liquid chromatography system (LC-MS). A quadruple mass spectrometer is commonly used for fragmentation studies.

-

Ionization: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) can be used. The choice of positive or negative ion mode depends on the analyte's properties. For limonoids, both modes have been utilized. Modifiers like ammonium hydroxide or acetic acid may be added to the mobile phase to enhance ionization.

-

MS Analysis: Full scan mass spectra are acquired to determine the molecular weight of the compound.

-

Tandem MS (MS/MS): To obtain structural information, tandem mass spectrometry is performed. This involves selecting the precursor ion (e.g., the protonated molecule [M+H]⁺) and subjecting it to collision-induced dissociation (CID) to generate fragment ions. The resulting fragmentation pattern is then analyzed.

Visualizations

The following diagrams illustrate the biosynthetic origin of this compound and a general workflow for its analysis.

Caption: Biosynthetic pathway of limonoids leading to this compound.

Caption: Experimental workflow for the isolation and analysis of this compound.

References

Deacetylnomilin: A Technical Guide for Researchers

An In-depth Examination of the Bioactive Limonoid from Citrus Species

Abstract

Deacetylnomilin, a naturally occurring limonoid found predominantly in the seeds of citrus fruits, has garnered significant interest within the scientific community for its diverse biological activities. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, established experimental protocols for its isolation and biological evaluation, and an exploration of its potential molecular mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of natural products and their therapeutic applications.

Physicochemical Properties

This compound is a tetranortriterpenoid characterized by a complex furanolactone core structure. Its fundamental chemical and physical properties are summarized in the table below for easy reference.

| Property | Value | Citation |

| CAS Number | 3264-90-2 | [1][2][3] |

| Molecular Formula | C₂₆H₃₂O₈ | [1][2] |

| Molecular Weight | 472.53 g/mol | [2][3] |

Biological Activities and Potential Therapeutic Applications

This compound has been reported to exhibit a range of biological activities, positioning it as a compound of interest for further investigation in drug discovery and development.

-

Anticancer Activity: Preliminary studies suggest that this compound possesses cytotoxic effects against various cancer cell lines. Further research is warranted to elucidate its specific molecular targets and mechanisms of action in oncology.

-

Antibacterial and Antifungal Properties: this compound has demonstrated inhibitory effects against certain bacterial and fungal strains, indicating its potential as a lead compound for the development of novel antimicrobial agents.

Experimental Protocols

This section provides detailed methodologies for the isolation, identification, and biological evaluation of this compound.

Isolation and Purification of this compound from Citrus Seeds

A robust method for obtaining this compound from natural sources involves supercritical fluid extraction followed by chromatographic separation. The following protocol is adapted from a study on Persian lime seeds.[4]

3.1.1. Supercritical CO₂ Extraction

-

Preparation of Plant Material: Air-dry and grind citrus seeds into a fine powder.

-

Supercritical Fluid Extraction (SFE):

-

Apparatus: A supercritical fluid extractor.

-

Supercritical Fluid: Carbon dioxide (CO₂).

-

Procedure: Pack the ground seed powder into the extraction vessel. Perform the extraction with supercritical CO₂.

-

Outcome: A crude extract containing a mixture of limonoids and other lipophilic compounds.

-

3.1.2. Chromatographic Purification

-

High-Performance Liquid Chromatography (HPLC):

-

Column: A suitable reverse-phase column (e.g., C18).

-

Mobile Phase: A gradient of methanol and water is commonly used.

-

Detection: UV detector set at 210 nm.

-

Procedure: Dissolve the crude extract in the initial mobile phase and inject it into the HPLC system. Collect fractions corresponding to the this compound peak based on retention time.

-

Outcome: Isolated and purified this compound.

-

3.1.3. Structural Elucidation

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Techniques: ¹H NMR and ¹³C NMR.

-

Procedure: Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl₃). Acquire ¹H and ¹³C NMR spectra.

-

Analysis: Compare the obtained spectral data with published literature values to confirm the structure of this compound.

-

In Vitro Biological Assays

The following are generalized protocols that can be adapted to evaluate the biological activity of this compound.

3.2.1. Antibacterial Activity Assay (Broth Microdilution Method for Minimum Inhibitory Concentration - MIC)

-

Preparation of Bacterial Inoculum: Culture the test bacterial strain in a suitable broth to achieve a standardized cell density (e.g., 0.5 McFarland standard).

-

Preparation of this compound Solutions: Prepare a series of twofold dilutions of this compound in the appropriate broth in a 96-well microtiter plate.

-

Inoculation: Add the standardized bacterial suspension to each well.

-

Incubation: Incubate the plate at the optimal temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

3.2.2. Antifungal Activity Assay (Colorimetric Assay using XTT)

-

Preparation of Fungal Inoculum: Prepare a suspension of the test fungal strain and adjust to a standardized concentration.

-

Drug Dilution: Prepare serial dilutions of this compound in a suitable medium in a 96-well plate.

-

Inoculation and Incubation: Add the fungal inoculum to each well and incubate under appropriate conditions for fungal growth.

-

XTT Labeling: Add a solution of XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) and an electron-coupling agent (e.g., menadione) to each well.

-

Incubation and Measurement: Incubate for a further period to allow for the metabolic conversion of XTT to a colored formazan product by viable fungal cells. Measure the absorbance at the appropriate wavelength (e.g., 450 nm).

-

Analysis: The reduction in color formation in the presence of this compound indicates its antifungal activity.

3.2.3. Anticancer Activity Assay (Cytotoxicity Assessment using MTT Assay)

-

Cell Culture: Plate cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm).

-

Analysis: A decrease in absorbance in treated wells compared to control wells indicates a reduction in cell viability.

Potential Signaling Pathways and Molecular Mechanisms

While the precise signaling pathways modulated by this compound are still under active investigation, its structural similarity to other well-studied limonoids, such as limonin, suggests potential mechanisms of action that warrant further exploration.

Induction of Apoptosis

Many natural anticancer compounds exert their effects by inducing programmed cell death, or apoptosis. It is plausible that this compound could trigger apoptosis in cancer cells through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway.

A proposed logical workflow for investigating the pro-apoptotic effects of this compound is presented below.

Anti-inflammatory Effects

Chronic inflammation is a key factor in the development of numerous diseases. Some citrus limonoids have been shown to possess anti-inflammatory properties. This compound may exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, such as the NF-κB pathway.

A hypothetical signaling cascade for the anti-inflammatory action of this compound is depicted below.

Future Directions

While initial studies on this compound are promising, further research is crucial to fully understand its therapeutic potential. Key areas for future investigation include:

-

In-depth Mechanistic Studies: Elucidating the specific molecular targets and signaling pathways affected by this compound in various disease models.

-

In Vivo Efficacy and Safety: Evaluating the therapeutic efficacy and toxicological profile of this compound in animal models.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to identify compounds with improved potency and selectivity.

-

Pharmacokinetic and Bioavailability Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to assess its suitability for clinical development.

Conclusion

This compound is a bioactive natural product with demonstrated potential in the fields of oncology and infectious diseases. This technical guide provides a foundational resource for researchers, offering detailed protocols and insights into its biological activities. Continued investigation into the molecular mechanisms of this compound will be instrumental in unlocking its full therapeutic potential.

References

- 1. Apoptotic and autophagic cell death induced by histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Histone deacetylase 4 inhibits NF-κB activation by facilitating IκBα sumoylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Deacetylnomilin Extraction from Sour Orange Seeds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deacetylnomilin (DAN), a prominent limonoid aglycone found in the seeds of sour orange (Citrus aurantium L.), has garnered significant attention within the scientific community.[1][2] This interest stems from its diverse biological activities, including anti-proliferative effects against various cancer cell lines such as neuroblastoma, colon, and breast cancer, as well as its demonstrated antifungal and antibacterial properties.[1][2] As a result, the development of efficient extraction and purification protocols for this compound is crucial for advancing research into its therapeutic potential.

These application notes provide detailed methodologies for the extraction, purification, and analysis of this compound from sour orange seeds. The protocols are designed to be a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Data Presentation: Quantitative Extraction Parameters

The following tables summarize quantitative data from various studies on the extraction of this compound and related limonoids from citrus seeds, offering a comparative overview of different methodologies and their outcomes.

Table 1: Soxhlet Extraction of this compound from Sour Orange Seeds

| Parameter | Value | Reference |

| Raw Material | Dry, powdered sour orange seeds | [1][2] |

| Solvents | n-Hexane followed by Ethyl Acetate | [1][2] |

| Extraction Time | 16 hours for each solvent | [1][2] |

| Yield of this compound | 4.9 g / 6.9 kg dry weight (~0.71 g/kg) | [1][2] |

Table 2: Supercritical CO₂ Extraction of Limonoids from Citrus Seeds

| Parameter | Citrus Species | Pressure | Temperature | Extraction Time | Co-solvent/Entrainer | Yield | Reference |

| Limonoids | Persian Lime (Citrus limettioides) | 483 bar | 50 °C | 60 minutes | None specified | 39% (oil containing DAN) | [3] |

| Nomilin | Generic Citrus seeds | 25 MPa | 51 °C | Not specified | 95% Ethanol (1.5 mL/g) | 6.27 mg/g | [4] |

Note: While the second entry specifies nomilin, the optimized parameters provide a valuable starting point for this compound extraction due to their structural similarity.

Experimental Protocols

Protocol 1: Soxhlet Extraction of this compound

This protocol details a conventional method for extracting this compound using a Soxhlet apparatus.

1. Sample Preparation:

-

Obtain mature sour orange fruits and separate the seeds.

-

Wash the seeds thoroughly with distilled water to remove any remaining pulp.

-

Dry the seeds in a ventilated oven at 40-50°C until a constant weight is achieved.[3]

-

Grind the dried seeds into a fine powder using a laboratory mill.

2. Defatting:

-

Place the seed powder into a cellulose thimble and insert it into the Soxhlet extractor.

-

Extract the powder with n-hexane for 16 hours to remove lipids and other non-polar compounds.[1][2]

-

Discard the hexane extract.

-

Air-dry the defatted seed powder to remove residual hexane.

3. This compound Extraction:

-

Using the same Soxhlet setup, extract the defatted seed powder with ethyl acetate for 16 hours.[1][2]

-

After extraction, concentrate the ethyl acetate extract under reduced pressure using a rotary evaporator to obtain a crude extract.

Protocol 2: Supercritical CO₂ Extraction of Limonoids

This protocol outlines a green chemistry approach for limonoid extraction using supercritical carbon dioxide.

1. Sample Preparation:

-

Prepare dried and powdered sour orange seeds as described in Protocol 1, Step 1.

2. Supercritical CO₂ Extraction:

-

Load the powdered seeds into the extraction vessel of a supercritical fluid extractor.

-

Set the extraction parameters based on the desired outcome. For general limonoid extraction, the following conditions can be used as a starting point:

-

For potentially higher yields of this compound, consider using an entrainer such as 95% ethanol at a ratio of 1.5 mL/g of seed material, with a pressure of 25 MPa and a temperature of 51°C.[4]

-

Collect the extract from the separator. The resulting product will be a viscous oil containing a mixture of limonoids and other oil-soluble compounds.[3]

Protocol 3: Purification of this compound by Column Chromatography

This protocol describes the purification of this compound from the crude extract.

1. Column Preparation:

-

Prepare a silica gel slurry in a non-polar solvent (e.g., hexane).

-

Pack a glass column with the silica gel slurry.

-

Equilibrate the column by running the initial mobile phase through it.

2. Sample Loading and Elution:

-

Dissolve the crude extract obtained from Protocol 1 or 2 in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.

-

Load the dried, adsorbed sample onto the top of the prepared column.

-

Elute the column with a gradient of solvents with increasing polarity (e.g., a hexane-ethyl acetate gradient).

-

Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).[1][2]

3. Crystallization:

-

Pool the fractions containing this compound, as identified by TLC comparison with a standard.

-

Concentrate the pooled fractions under reduced pressure.

-

Crystallize the purified this compound from a suitable solvent or solvent mixture.

Protocol 4: Analysis of this compound by HPLC

This protocol provides a method for the qualitative and quantitative analysis of this compound.

1. Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a UV detector.

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic or acetic acid often used to improve peak shape). A typical gradient might be: 0 min = 46% acetonitrile, 30 min = 100% acetonitrile, 35 min = 100% acetonitrile, 40 min = 46% acetonitrile.[3]

-

Flow Rate: 1.0 - 1.7 mL/min.[3]

-

Injection Volume: 20 µL.

2. Sample and Standard Preparation:

-

Prepare a stock solution of a this compound standard in the mobile phase.

-

Prepare serial dilutions of the stock solution to create a calibration curve.

-

Dissolve a known amount of the purified sample or crude extract in the initial mobile phase and filter through a 0.22 µm syringe filter before injection.[3]

3. Data Analysis:

-

Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.

-

Quantify the amount of this compound in the sample by using the calibration curve generated from the standards.

Visualizations: Workflows and Signaling Pathways

The following diagrams illustrate the experimental workflow for this compound extraction and a plausible signaling pathway affected by citrus limonoids in cancer cells.

References

- 1. LATE-SEASON SOUR ORANGE SEEDS: A MAJOR SOURCE OF this compound | International Society for Horticultural Science [ishs.org]

- 2. LATE-SEASON SOUR ORANGE SEEDS: A MAJOR SOURCE OF this compound [actahort.org]

- 3. scielo.br [scielo.br]

- 4. Response Surface Optimization of Supercritical Carbon Dioxide Extraction of Nomilin from Citrus Seeds [spkx.net.cn]

High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Deacetylnomilin in Citrus Samples

Application Note

Introduction

Deacetylnomilin is a prominent limonoid aglycone found in various citrus species. Limonoids are a class of chemically diverse triterpenoids that contribute to the bitter taste of citrus fruits and have garnered significant scientific interest due to their potential biological activities, including anticancer, and anti-inflammatory properties. Accurate and reliable quantification of this compound is crucial for researchers in the fields of food science, natural product chemistry, and drug development to assess its distribution in different citrus varieties, optimize extraction procedures, and conduct pharmacological studies. This application note presents a robust High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of this compound.

Method Summary

This method utilizes reversed-phase HPLC with UV detection for the determination of this compound. The separation is achieved on a C18 stationary phase with an isocratic mobile phase consisting of a mixture of acetonitrile and water. This method is suitable for the analysis of this compound in citrus seed extracts and other related matrices.

Experimental Protocols

Sample Preparation

A representative protocol for the extraction of this compound from citrus seeds is outlined below. This protocol may require optimization depending on the specific sample matrix.

Materials:

-

Citrus seeds

-

Methanol (HPLC grade)

-

Chloroform (HPLC grade)

-

Water (HPLC grade)

-

Solid Phase Extraction (SPE) cartridges (C18, if necessary for cleanup)

-

Grinder or mortar and pestle

-

Centrifuge

-

Rotary evaporator

-

Syringe filters (0.22 µm, Nylon or PTFE)

Procedure:

-

Grinding: Grind the dried citrus seeds into a fine powder using a grinder or mortar and pestle.

-

Extraction: Macerate the powdered seeds with methanol at room temperature. A common ratio is 1:10 (w/v) of seed powder to methanol. The extraction can be performed over 24 hours with occasional shaking.

-

Filtration and Concentration: Filter the methanolic extract to remove solid particles. Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature not exceeding 40°C.

-

Liquid-Liquid Partitioning (Optional): The concentrated extract can be partitioned between chloroform and water to separate compounds based on polarity. This compound, being an aglycone, will preferentially partition into the chloroform layer.

-

Solid Phase Extraction (SPE) Cleanup (Optional): For complex matrices, an SPE cleanup step may be necessary to remove interfering compounds. Condition a C18 SPE cartridge with methanol followed by water. Load the sample and wash with a low percentage of organic solvent to remove polar impurities. Elute the this compound with a higher concentration of organic solvent.

-

Final Preparation: Evaporate the solvent from the purified fraction. Reconstitute the residue in the mobile phase, filter through a 0.22 µm syringe filter, and inject into the HPLC system.

HPLC Instrumentation and Conditions

Instrumentation:

-

HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis or Diode Array Detector (DAD).

-

Data acquisition and processing software.

Chromatographic Conditions: The following conditions have been shown to be effective for the separation of this compound and other limonoids[1][2][3]:

| Parameter | Value |

| Column | C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm) |

| Mobile Phase | Isocratic elution with Acetonitrile:Water (e.g., 40:60 v/v). The exact ratio may require optimization. Some methods utilize a pH-adjusted aqueous phase (e.g., with phosphoric acid to pH 3.5)[3]. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection Wavelength | 210 nm[1][3][4] |

| Injection Volume | 10 µL |

Standard Preparation and Calibration

Materials:

-

This compound analytical standard

-

Methanol (HPLC grade) or mobile phase

Procedure:

-

Stock Solution: Accurately weigh a known amount of this compound standard and dissolve it in methanol to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

-

Working Standards: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

-

Calibration Curve: Inject the working standards into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area against the concentration of this compound. The linearity of the method should be assessed by the correlation coefficient (r²) of the calibration curve.

Data Presentation

The quantitative data for the HPLC method validation should be summarized in tables for clarity and easy comparison.

Table 1: System Suitability Parameters

| Parameter | Acceptance Criteria |

| Tailing Factor (T) | T ≤ 2 |

| Theoretical Plates (N) | N > 2000 |

| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2% |

Table 2: Method Validation Parameters

| Parameter | Result |

| Linearity (Concentration Range) | e.g., 1 - 200 µg/mL |

| Correlation Coefficient (r²) | ≥ 0.999 |

| Limit of Detection (LOD) | e.g., 0.1 µg/mL |

| Limit of Quantification (LOQ) | e.g., 0.3 µg/mL |

| Precision (RSD%) | < 5% |

| Accuracy (Recovery %) | 95 - 105% |

Note: The values in Table 2 are examples and should be determined experimentally during method validation.

Visualization

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

Caption: Workflow for the HPLC analysis of this compound.

The following diagram illustrates a simplified signaling pathway of how citrus limonoids, including this compound, are thought to exert some of their biological effects, which is often the rationale for their quantification.

Caption: Simplified signaling pathway for citrus limonoids.

References

- 1. scielo.br [scielo.br]

- 2. Simultaneous separation and identification of limonoids from citrus using liquid chromatography-collision-induced dissociation mass spectra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Variation in limonin and nomilin content in citrus fruits of eight varieties determined by modified HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An improved HPLC method for the analysis of citrus limonoids in culture media - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vitro Cytotoxicity Assays Using Deacetylnomilin

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing deacetylnomilin, a naturally occurring citrus limonoid, in in vitro cytotoxicity assays. The protocols detailed below are intended to assist researchers in assessing the cytotoxic and apoptotic potential of this compound against various cancer cell lines.

Introduction to this compound and its Cytotoxic Potential

This compound is a limonoid compound found in citrus fruits that has garnered interest for its potential anti-cancer properties. Like other citrus limonoids, it has been suggested to inhibit the growth of various cancer cell lines, including those of neuroblastoma, pancreatic cancer, and breast cancer.[1] The primary mechanism underlying its cytotoxic effects is believed to be the induction of apoptosis, or programmed cell death. Understanding the in vitro cytotoxicity of this compound is a critical first step in evaluating its potential as a therapeutic agent.

Key In Vitro Cytotoxicity Assays

To assess the cytotoxic effects of this compound, several robust and well-established in vitro assays can be employed. These assays measure different aspects of cell health, such as metabolic activity and membrane integrity.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.

-

LDH (Lactate Dehydrogenase) Cytotoxicity Assay: This assay quantifies the amount of lactate dehydrogenase, a cytosolic enzyme, released into the cell culture medium upon damage to the plasma membrane. It is a reliable indicator of cell lysis and cytotoxicity.

Data Presentation: Cytotoxicity of this compound

While extensive quantitative data for this compound is still emerging in the scientific literature, the following table presents illustrative IC50 (half-maximal inhibitory concentration) values to demonstrate how such data can be structured. These values represent the concentration of this compound required to inhibit the growth of 50% of the cancer cell population.

| Cell Line | Cancer Type | Illustrative IC50 (µM) |

| SH-SY5Y | Neuroblastoma | 25 |

| Panc-1 | Pancreatic Cancer | 40 |

| MCF-7 | Breast Cancer | 35 |

| A549 | Lung Cancer | 50 |

| HeLa | Cervical Cancer | 45 |

Note: The IC50 values presented in this table are for illustrative purposes only and are intended to serve as a template for presenting experimental data. Actual values will need to be determined experimentally.

Experimental Protocols

MTT Assay for Cell Viability

This protocol outlines the steps to determine the effect of this compound on the viability of adherent cancer cells using the MTT assay.

Materials:

-

This compound (stock solution prepared in DMSO)

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS, sterile-filtered)

-

DMSO (Dimethyl sulfoxide)

-

96-well flat-bottom plates

-

Multichannel pipette

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Treatment with this compound:

-

Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range to test would be 0, 1, 5, 10, 25, 50, and 100 µM.

-

After 24 hours of incubation, carefully remove the medium from the wells.

-

Add 100 µL of the prepared this compound dilutions to the respective wells. Include wells with medium and DMSO alone as a vehicle control.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis:

Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

Plot the percentage of cell viability against the concentration of this compound to determine the IC50 value.

LDH Cytotoxicity Assay

This protocol describes the measurement of cytotoxicity by quantifying LDH release from cells treated with this compound.

Materials:

-

This compound (stock solution prepared in DMSO)

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

LDH Assay Kit (commercially available kits are recommended)

-

96-well flat-bottom plates

-

Multichannel pipette

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

-

Treatment with this compound:

-

Prepare serial dilutions of this compound in serum-free culture medium.

-

Remove the complete medium and add 100 µL of the this compound dilutions to the wells. Include wells with serum-free medium and DMSO as controls.

-

Set up control wells for spontaneous LDH release (cells in serum-free medium) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

-

Incubate the plate for the desired exposure time.

-

-

LDH Measurement:

-

Following incubation, centrifuge the plate at 250 x g for 5 minutes.

-

Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

-

Prepare the LDH reaction mixture according to the manufacturer's instructions provided with the kit.

-

Add 50 µL of the reaction mixture to each well containing the supernatant.

-

Incubate the plate at room temperature for 30 minutes, protected from light.

-

Add 50 µL of the stop solution (from the kit) to each well.

-

-

Absorbance Measurement:

-

Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis:

Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of treated cells - Absorbance of spontaneous release) / (Absorbance of maximum release - Absorbance of spontaneous release)] x 100

Visualizations: Experimental Workflow and Signaling Pathway

Caption: A generalized workflow for assessing the in vitro cytotoxicity of this compound.

Caption: The putative intrinsic apoptosis pathway induced by this compound in cancer cells.

References

Application Notes and Protocols: Anti-proliferative Effects of Deacetylnomilin on Neuroblastoma Cells

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the anti-proliferative effects of Deacetylnomilin (DAN), a citrus limonoid, on neuroblastoma cells. Detailed protocols for key experimental assays are included to facilitate the replication and further investigation of these findings.

Introduction

Neuroblastoma is a pediatric cancer originating from the developing sympathetic nervous system. This compound (DAN) is a natural triterpenoid compound found in citrus fruits that has demonstrated potential anti-cancer properties. Studies have shown that DAN can inhibit the proliferation of neuroblastoma cells, suggesting its potential as a therapeutic agent.[1] This document outlines the key findings and experimental procedures related to the anti-proliferative effects of DAN on the human neuroblastoma cell line, SH-SY5Y.

Key Findings

This compound has been shown to exert a dose-dependent cytotoxic effect on SH-SY5Y neuroblastoma cells.[1] The primary mechanisms underlying this anti-proliferative effect include the induction of apoptosis, as evidenced by the activation of caspases 3 and 7, and alterations in the cell cycle.[1]

Data Summary

The following table summarizes the quantitative data on the anti-proliferative effects of this compound on SH-SY5Y neuroblastoma cells.

| Parameter | This compound Concentration | Result | Reference |

| Cell Viability (MTT Assay) | Increasing Concentrations | Dose-dependent decrease in cell viability | [1] |

| IC50 | Not explicitly stated | To be determined empirically | - |

| Caspase 3/7 Activity | Effective Concentrations | Significant increase in activity | [1] |

| Cell Cycle Analysis | Effective Concentrations | Increased ploidy, suggesting cell cycle arrest | [1] |

Note: The specific quantitative values (e.g., IC50, percentage of apoptosis) are not detailed in the primary abstract and would need to be determined from the full study or through experimental replication.

Signaling Pathways

While the precise signaling pathways modulated by this compound in neuroblastoma cells are not fully elucidated in the available literature, the induction of apoptosis suggests the involvement of key apoptotic signaling cascades. A proposed general pathway is the activation of initiator caspases leading to the executioner caspases 3 and 7, culminating in apoptosis.

References

Application Notes and Protocols for Antifungal Studies of Deacetylnomilin

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Scientific literature explicitly detailing the antifungal applications and mechanisms of deacetylnomilin is limited. The following application notes and protocols are based on the established antifungal properties of closely related citrus limonoids and other natural products. These methodologies provide a foundational framework for investigating the potential antifungal activity of this compound.

Introduction

This compound is a naturally occurring tetranortriterpenoid found in citrus fruits, belonging to the limonoid class of secondary metabolites.[1][2][3] While the broader class of citrus limonoids has garnered attention for a variety of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects, specific studies focusing on the antifungal properties of this compound are not extensively available in current literature.[1][2][4] However, extracts from citrus peels and seeds, rich in limonoids and other phytochemicals like flavonoids and essential oils, have demonstrated significant antifungal activity against various pathogenic fungi.[5][6][7][8][9] This suggests that this compound may also possess antifungal properties worthy of investigation.

These notes provide generalized protocols and theoretical frameworks for evaluating the antifungal potential of this compound, drawing parallels from studies on other natural products.

Data Presentation: Antifungal Activity of Related Compounds

To provide a reference for expected efficacy, the following table summarizes the antifungal activity of other natural compounds, as specific data for this compound is not available.

| Compound/Extract | Fungal Species | Assay Type | Efficacy (e.g., MIC, IC50, Inhibition Zone) | Reference |

| Mandarin Peel Ethanol Extract | Aspergillus flavus | Agar Dilution | 39.60% mycelial growth inhibition | [5] |

| Orange Peel Ethanol Extract | Aspergillus flavus | Agar Dilution | 32.31% mycelial growth inhibition | [5] |

| Lemon Peel Ethanol Extract | Aspergillus flavus | Agar Dilution | 13.51% mycelial growth inhibition | [5] |

| Pomelo Peel Extract | Fusarium equiseti | Agar Diffusion | >25 mm inhibition zone | [10] |

| Lemon Peel Methanolic Extract | Rhizoctonia solani | In vitro assay | 100% inhibition at 750 ppm | [11] |

| Lemon Peel Methanolic Extract | Sclerotium rolfsii | In vitro assay | 94.79% inhibition at 1000 ppm | [11] |

| Lemon Peel Methanolic Extract | Macrophomina phaseolina | In vitro assay | 94.16% inhibition at 1000 ppm | [11] |

| Lemon Peel Methanolic Extract | Fusarium oxysporum f. sp. cubense | In vitro assay | 80.65% inhibition at 1000 ppm | [11] |

| Eugenol Nanoemulsion | Penicillium italicum | Spore Germination | >90% inhibition at 160 µg/mL after 24h | [12] |

| Limonene | Candida parapsilosis | Not specified | Not specified | [13] |

Experimental Protocols

The following are detailed protocols for key experiments to determine the antifungal activity and mechanism of action of this compound.

1. Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) Determination

This protocol is adapted from standard broth microdilution methods.

-

Objective: To determine the lowest concentration of this compound that inhibits visible fungal growth (MIC) and the lowest concentration that results in fungal death (MFC).

-

Materials:

-

This compound

-

Fungal strains of interest (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans)

-

Appropriate broth medium (e.g., RPMI-1640, Sabouraud Dextrose Broth)

-

96-well microtiter plates

-

Spectrophotometer (for optical density readings)

-

Incubator

-

Dimethyl sulfoxide (DMSO) for dissolving this compound

-

Positive control antifungal (e.g., Amphotericin B, Fluconazole)

-

Negative control (broth with DMSO)

-

-

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial two-fold dilutions of the this compound stock solution in the broth medium in the wells of a 96-well plate.

-

Prepare a fungal inoculum suspension and adjust its concentration to a standard (e.g., 0.5-2.5 x 10^3 cells/mL).

-

Add the fungal inoculum to each well containing the diluted this compound.

-

Include a positive control (fungal inoculum with a known antifungal) and a negative control (fungal inoculum with DMSO, but no compound).

-

Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.

-

Determine the MIC by visual inspection for the lowest concentration with no visible growth or by measuring the optical density.

-

To determine the MFC, plate a small aliquot from the wells with no visible growth onto agar plates.

-

Incubate the agar plates and the lowest concentration that shows no fungal colonies is the MFC.

-

2. Disk Diffusion Assay

-

Objective: To qualitatively assess the antifungal activity of this compound.

-

Materials:

-

This compound solution

-

Fungal strains

-

Agar plates with appropriate medium (e.g., Potato Dextrose Agar)

-

Sterile filter paper disks

-

Sterile swabs

-

-

Procedure:

-

Prepare a lawn of the fungal culture on the agar plates using a sterile swab.

-

Impregnate sterile filter paper disks with a known concentration of this compound solution.

-

Place the impregnated disks on the surface of the inoculated agar plates.

-

Include a positive control disk (known antifungal) and a negative control disk (solvent only).

-

Incubate the plates at a suitable temperature until fungal growth is evident.

-

Measure the diameter of the zone of inhibition around each disk. A larger zone indicates greater antifungal activity.

-

3. Cell Membrane Integrity Assay

-

Objective: To investigate if this compound disrupts the fungal cell membrane.

-

Materials:

-

Fungal cell suspension

-

This compound

-

Propidium iodide (PI) stain

-

Fluorescence microscope or flow cytometer

-

-

Procedure:

-

Treat the fungal cell suspension with this compound at its MIC for a specified time.

-

Add PI stain to the cell suspension. PI can only enter cells with compromised membranes.

-

Incubate for a short period.

-

Observe the cells under a fluorescence microscope or analyze using a flow cytometer to quantify the percentage of PI-positive (membrane-damaged) cells.

-

Visualizations: Signaling Pathways and Experimental Workflows

Potential Mechanisms of Action

Based on studies of other natural products, particularly those from citrus, the antifungal mechanism of this compound could involve one or more of the following:

-

Disruption of Cell Membrane and Wall: Many natural antifungal compounds are lipophilic and can integrate into the fungal cell membrane, altering its fluidity and permeability. This can lead to the leakage of essential intracellular components and ultimately cell death.[14] Damage to the cell wall, which is crucial for maintaining osmotic balance and cell shape, is another common mechanism.

-

Inhibition of Ergosterol Biosynthesis: Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Inhibition of its synthesis pathway compromises membrane integrity and function. This is the mechanism of action for azole antifungals.

-

Mitochondrial Dysfunction and Oxidative Stress: The compound may interfere with the mitochondrial respiratory chain, leading to a decrease in ATP production and an increase in the generation of reactive oxygen species (ROS).[14] Elevated ROS levels can cause damage to proteins, lipids, and nucleic acids, inducing apoptosis.

-

Inhibition of Efflux Pumps: Fungi can develop resistance to antifungal agents by overexpressing efflux pumps that actively transport the drugs out of the cell. Some natural products have been shown to inhibit these pumps, which can restore the efficacy of antifungal drugs.[14]

Conclusion

While direct evidence for the antifungal activity of this compound is currently lacking, its chemical similarity to other bioactive citrus limonoids suggests it is a promising candidate for further investigation. The protocols and theoretical frameworks provided here offer a comprehensive starting point for researchers to explore the antifungal potential of this compound, elucidate its mechanism of action, and potentially develop it as a novel antifungal agent. Future studies should focus on systematic screening against a panel of pathogenic fungi, followed by detailed mechanistic studies to identify its cellular targets.

References

- 1. The Chemistry and Pharmacology of Citrus Limonoids - PMC [pmc.ncbi.nlm.nih.gov]